2-({4-[methyl(methylsulfonyl)amino]benzoyl}amino)-N-(2-phenylethyl)benzamide
Overview
Description
2-({4-[methyl(methylsulfonyl)amino]benzoyl}amino)-N-(2-phenylethyl)benzamide is a useful research compound. Its molecular formula is C24H25N3O4S and its molecular weight is 451.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 451.15657746 g/mol and the complexity rating of the compound is 722. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
Compounds with similar structures to "2-({4-[methyl(methylsulfonyl)amino]benzoyl}amino)-N-(2-phenylethyl)benzamide" are frequently studied for their potential in organic synthesis and drug development. For instance, derivatives of benzyl 2-[1-(benzyloxy)formamido]-2-deoxy-α-D-glucopyranoside, featuring various protecting groups, serve as starting materials for disaccharides in synthetic pathways, showcasing the importance of such structures in complex molecule construction (Wyss & Kiss, 1975). Additionally, N-acyl derivatives of model sulfonamides have been synthesized and evaluated as potential prodrugs, indicating the role of similar chemical frameworks in enhancing drug solubility and pharmacokinetic properties (Larsen, Bundgaard, & Lee, 1988).
Material Science
In material science, novel sulfonated thin-film composite nanofiltration membranes have been developed using sulfonated aromatic diamine monomers, demonstrating improved water flux for dye treatment applications. This research underscores the potential of sulfonamide-based compounds in creating more efficient and selective filtration systems (Liu et al., 2012).
Pharmacology
In pharmacology, the investigation of compounds structurally related to "this compound" has led to insights into new therapeutic agents. For example, benzoylguanidines as Na+/H+ exchanger inhibitors have been studied for their potential use in treating acute myocardial infarction, highlighting the medicinal significance of such chemical structures (Baumgarth, Beier, & Gericke, 1997).
Properties
IUPAC Name |
2-[[4-[methyl(methylsulfonyl)amino]benzoyl]amino]-N-(2-phenylethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S/c1-27(32(2,30)31)20-14-12-19(13-15-20)23(28)26-22-11-7-6-10-21(22)24(29)25-17-16-18-8-4-3-5-9-18/h3-15H,16-17H2,1-2H3,(H,25,29)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWJEEPVHVFVPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCCC3=CC=CC=C3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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